molecular formula C22H37NO9 B3404008 (5-Acetamido-3,4-diacetyloxy-6-octoxyoxan-2-yl)methyl acetate CAS No. 1190675-53-6

(5-Acetamido-3,4-diacetyloxy-6-octoxyoxan-2-yl)methyl acetate

Cat. No.: B3404008
CAS No.: 1190675-53-6
M. Wt: 459.5 g/mol
InChI Key: MKWRBOCGIQFSER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Acetamido-3,4-diacetyloxy-6-octoxyoxan-2-yl)methyl acetate: is a complex organic compound with a molecular formula of C22H37NO9 It is a derivative of glucopyranoside, featuring multiple acetyl and octyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Acetamido-3,4-diacetyloxy-6-octoxyoxan-2-yl)methyl acetate typically involves the acetylation of glucopyranoside derivativesThe final step involves acetylation under controlled conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve large-scale acetylation reactions using optimized conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques would be essential to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

(5-Acetamido-3,4-diacetyloxy-6-octoxyoxan-2-yl)methyl acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(5-Acetamido-3,4-diacetyloxy-6-octoxyoxan-2-yl)methyl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action for (5-Acetamido-3,4-diacetyloxy-6-octoxyoxan-2-yl)methyl acetate involves its interaction with specific molecular targets. The acetyl and octyl groups play a crucial role in binding to these targets, facilitating various biochemical processes. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests potential interactions with enzymes and receptors involved in carbohydrate metabolism .

Comparison with Similar Compounds

Similar Compounds

  • Octyl 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-glucopyranoside
  • Phenyl 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-glucopyranoside
  • Hexyl 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-glucopyranoside

Uniqueness

(5-Acetamido-3,4-diacetyloxy-6-octoxyoxan-2-yl)methyl acetate is unique due to its specific combination of acetyl and octyl groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable for specialized applications in research and industry .

Properties

IUPAC Name

(5-acetamido-3,4-diacetyloxy-6-octoxyoxan-2-yl)methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H37NO9/c1-6-7-8-9-10-11-12-28-22-19(23-14(2)24)21(31-17(5)27)20(30-16(4)26)18(32-22)13-29-15(3)25/h18-22H,6-13H2,1-5H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKWRBOCGIQFSER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H37NO9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-Acetamido-3,4-diacetyloxy-6-octoxyoxan-2-yl)methyl acetate
Reactant of Route 2
Reactant of Route 2
(5-Acetamido-3,4-diacetyloxy-6-octoxyoxan-2-yl)methyl acetate
Reactant of Route 3
Reactant of Route 3
(5-Acetamido-3,4-diacetyloxy-6-octoxyoxan-2-yl)methyl acetate
Reactant of Route 4
Reactant of Route 4
(5-Acetamido-3,4-diacetyloxy-6-octoxyoxan-2-yl)methyl acetate
Reactant of Route 5
Reactant of Route 5
(5-Acetamido-3,4-diacetyloxy-6-octoxyoxan-2-yl)methyl acetate
Reactant of Route 6
Reactant of Route 6
(5-Acetamido-3,4-diacetyloxy-6-octoxyoxan-2-yl)methyl acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.